CDK1 Enzymatic Inhibition: Direct Head-to-Head Comparison Between the Non-Nitrosylated Carboxamide (8a, CAS 610755-01-6) and Its 5-Nitroso Congener (9d)
In a direct within-study comparison using identical assay conditions (histone H1 substrate, 12.5 μM ATP, pH 7.5, 30 °C), the non-nitrosylated benzamide 8a (CAS 610755-01-6) inhibited CDK1 with an IC50 of 63 ± 3 μM, whereas the corresponding 5-nitrosopyrimidine analog 9d exhibited an IC50 of 0.034 ± 0.008 μM. This represents an ~1,850-fold loss in potency upon removal of the 5-nitroso group while retaining the identical 2-arylamino substituent [1].
| Evidence Dimension | IC50 against CDK1 enzyme (in vitro kinase assay) |
|---|---|
| Target Compound Data | IC50 = 63 ± 3 μM (Compound 8a, CAS 610755-01-6) |
| Comparator Or Baseline | IC50 = 0.034 ± 0.008 μM (Compound 9d, 5-nitroso analog) |
| Quantified Difference | ~1,850-fold reduction in potency |
| Conditions | CDK1 enzymatic assay; substrate: histone H1; 12.5 μM ATP; pH 7.5; 30 °C (Sayle et al., 2003) |
Why This Matters
This quantifies the precise potency penalty incurred by the absence of the 5-nitroso group, establishing that CAS 610755-01-6 is unsuitable for any CDK1-targeting experiment requiring sub-micromolar affinity and serves strictly as a negative control or SAR probe.
- [1] Sayle, K. L. et al. Bioorg. Med. Chem. Lett. 13, 3079–3082 (2003). DOI:10.1016/S0960-894X(03)00651-6 View Source
